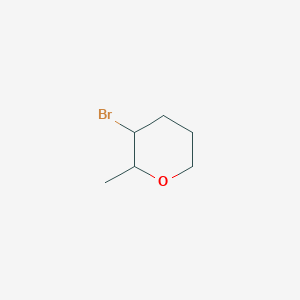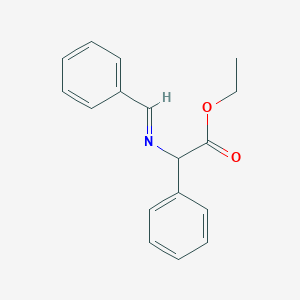![molecular formula C15H20O7 B137672 1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone CAS No. 135743-08-7](/img/structure/B137672.png)
1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as "MEK inhibitor" and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone involves the inhibition of the MEK enzyme. This inhibition leads to the inhibition of the MAPK/ERK signaling pathway, which results in the inhibition of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cells, including melanoma, pancreatic cancer, and lung cancer. Additionally, this compound has been shown to have anti-inflammatory effects and has been studied for its potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone in lab experiments is its specificity for the MEK enzyme. This compound has been shown to selectively inhibit the activity of the MEK enzyme, which makes it a valuable tool for studying the MAPK/ERK signaling pathway. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone. One direction is the development of more potent and selective MEK inhibitors. Another direction is the study of the potential applications of this compound in the treatment of inflammatory diseases. Additionally, this compound could be studied for its potential applications in combination therapies with other anticancer agents.
Métodos De Síntesis
The synthesis of 1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone involves several steps. The first step involves the synthesis of 4-methoxybenzaldehyde, which is then reacted with ethyl 2,3-epoxypropanoate to form 4-methoxyphenyl-2,3-epoxypropanoate. The second step involves the reduction of 4-methoxyphenyl-2,3-epoxypropanoate with sodium borohydride to form 4-methoxyphenylpropan-2-ol. The final step involves the reaction of 4-methoxyphenylpropan-2-ol with 2,3,4,5,6-pentahydroxyhexanal to form 1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone has been extensively studied for its potential applications in scientific research. This compound is commonly used as a MEK inhibitor, which means it inhibits the activity of the MEK enzyme. The MEK enzyme is involved in the MAPK/ERK signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival.
Propiedades
Número CAS |
135743-08-7 |
|---|---|
Nombre del producto |
1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone |
Fórmula molecular |
C15H20O7 |
Peso molecular |
312.31 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone |
InChI |
InChI=1S/C15H20O7/c1-8-12(17)13(18)14(19)15(22-8)21-7-11(16)9-3-5-10(20-2)6-4-9/h3-6,8,12-15,17-19H,7H2,1-2H3/t8-,12-,13+,14+,15+/m0/s1 |
Clave InChI |
BZQNNZLRPDYICZ-VRCFELQOSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC(=O)C2=CC=C(C=C2)OC)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC(=O)C2=CC=C(C=C2)OC)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC(=O)C2=CC=C(C=C2)OC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B137589.png)
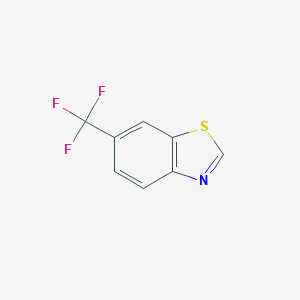


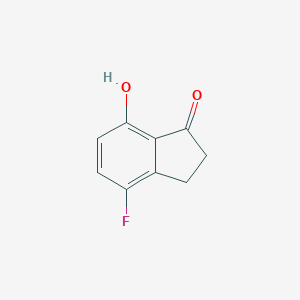
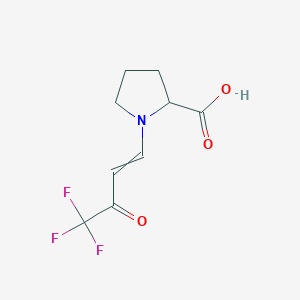
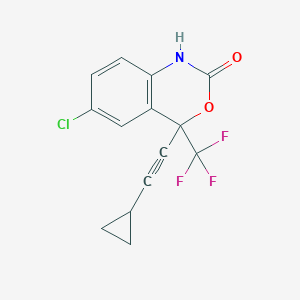

![4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B137614.png)

